Differential Antibacterial Spectrum: Bagremycin A Lacks Activity Against E. coli, Unlike Bagremycins F and G
Bagremycin A exhibits a defined but limited antibacterial spectrum, primarily targeting Gram-positive bacteria, with no observed activity against the Gram-negative model organism Escherichia coli. This lack of activity has been specifically documented [1]. In contrast, the more recently discovered analogs bagremycin F and bagremycin G demonstrate a key differentiation: potent and selective antibacterial activity against E. coli [2]. This functional divergence underscores that Bagremycin A is not a broad-spectrum antibiotic and should not be selected for Gram-negative applications.
| Evidence Dimension | Antibacterial Activity against Escherichia coli |
|---|---|
| Target Compound Data | No bioactivity observed against E. coli ATCC 25922 |
| Comparator Or Baseline | Bagremycin F: MIC = 41.8 μM; Bagremycin G: MIC = 61.7 μM against E. coli |
| Quantified Difference | Qualitative difference: Inactive vs. Active (MIC 41.8-61.7 μM) |
| Conditions | In vitro MIC assay (Bagremycin A); In vitro antibacterial assay (Bagremycins F/G) |
Why This Matters
This directs procurement: Bagremycin A is suitable for Gram-positive research, but users requiring anti-Gram-negative activity must procure bagremycins F or G, not A.
- [1] Tanvir, R., Javed, S., & Ijaz, S. (2024). Multifunctional in vitro, in silico and DFT analyses on antimicrobial BagremycinA biosynthesized by Micromonospora chokoriensis CR3 from Hieracium canadense. Scientific Reports, 14, 10976. View Source
- [2] Zhang, D., Shu, C., Lian, X., & Zhang, Z. (2018). New Antibacterial Bagremycins F and G from the Marine-Derived Streptomyces sp. ZZ745. Marine Drugs, 16(9), 330. View Source
